Beta-Amyloid (1-42) is a peptide that plays a significant role in the pathogenesis of Alzheimer's disease. It is a fragment of the amyloid precursor protein and is known for its propensity to aggregate and form amyloid plaques, which are characteristic of Alzheimer's disease. This peptide is particularly notable due to its neurotoxic properties and its involvement in cognitive decline associated with the disease.
Beta-Amyloid (1-42) is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The peptide is predominantly found in the brains of individuals with Alzheimer's disease, where it accumulates to form senile plaques, contributing to neurodegeneration and cognitive impairment .
Beta-Amyloid (1-42) falls under the category of polypeptides, specifically classified as an amyloid beta peptide. It is characterized by its length of 42 amino acids, distinguishing it from other forms such as Beta-Amyloid (1-40), which is more abundant but less toxic.
The synthesis of Beta-Amyloid (1-42) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain. This technique involves:
The synthesis requires careful control of reaction conditions, including temperature, pH, and the choice of coupling reagents, to ensure high yield and purity. The final product must be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and structure.
Beta-Amyloid (1-42) has a distinct molecular structure characterized by its hydrophobic C-terminus and a propensity to form beta-sheet structures. The sequence of amino acids contributes to its ability to aggregate into fibrils, which are implicated in neurotoxicity.
The molecular formula for Beta-Amyloid (1-42) is C201H251N45O45S, with a molecular weight of approximately 4329 Da. Structural studies indicate that residues 15-42 adopt a double-horseshoe-like conformation that facilitates aggregation into amyloid fibrils .
Beta-Amyloid (1-42) participates in various chemical reactions that lead to its aggregation:
The kinetics of aggregation can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy, which monitor changes in secondary structure as aggregation progresses.
The neurotoxic effects of Beta-Amyloid (1-42) are believed to occur through several mechanisms:
Studies have demonstrated that exposure to Beta-Amyloid (1-42) correlates with decreased synaptic plasticity and increased apoptosis in neuronal cultures.
Beta-Amyloid (1-42) is typically a white or off-white powder when synthesized. It is soluble in dimethyl sulfoxide but poorly soluble in water.
The peptide exhibits characteristics typical of amyloids:
Relevant data include melting point ranges typically around 200°C when analyzed under specific conditions.
Beta-Amyloid (1-42) has several important applications in scientific research:
Research continues into therapeutic agents that can modulate the effects of Beta-Amyloid (1-42), aiming for effective treatments for Alzheimer's disease.
Beta-amyloid (Aβ) 1-42 is a 42-amino acid peptide generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. As the predominant isoform found in Alzheimer’s disease (AD) senile plaques, Aβ1-42 exhibits pronounced aggregation propensity and neurotoxicity compared to shorter variants like Aβ1-40. Rat models have emerged as indispensable tools for investigating Aβ1-42-driven pathophysiology due to their neuroanatomical similarity to humans, well-characterized behavioral paradigms, and the absence of endogenous AD-like pathology in wild-type strains. These models enable controlled studies of Aβ aggregation kinetics, neuronal dysfunction, and cognitive decline, bridging the gap between in vitro biochemistry and human clinical manifestations [1] [3] [6].
Primary Structure and Aggregation DynamicsAβ1-42 shares the N-terminal sequence (DAEFRHDSGYEVHHQKLVFFAEDVG) with Aβ1-40 but contains two additional hydrophobic residues (Ile41-Ala42) at its C-terminus. This minor extension profoundly alters its biophysical behavior:
Oligomerization States and ToxicityAβ1-42 assembles into diverse soluble aggregates:
Property | Aβ1-42 | Aβ1-40 | Experimental Basis |
---|---|---|---|
C-terminal Structure | Rigid β-strand (residues 31-42) | Flexible coil | NMR-guided MD simulations [10] |
Solvation Free Energy | –22.5 kcal/mol | –18.7 kcal/mol | Liquid integral-equation theory [10] |
Lag Phase (Fibrillation) | <24 hours | >72 hours | Thioflavin-T kinetics [1] [4] |
Dominant Aggregates | Parabolic oligomers, protofibrils | Monomers, sporadic fibrils | Electron microscopy [9] |
Post-Secretory ModificationsIn rat brain parenchyma, injected Aβ1-42 undergoes proteolysis to generate N-terminally truncated variants (e.g., pyroglutamate-Aβ3-42) and C-terminal fragments (e.g., Aβ1-39). These fragments accelerate plaque maturation and exhibit resistance to degradation [9].
Neurotoxicity MechanismsAβ1-42 aggregates drive AD progression through multiple pathways:
Tau Pathology InductionAβ1-42 monomers directly promote hyperphosphorylation and conformational changes in tau:
Regional VulnerabilityNeurons in layer II of the entorhinal cortex and CA1/subiculum exhibit high basal Aβ1-42 immunoreactivity in both rats and humans. This intrinsic vulnerability correlates with early plaque deposition in AD models [3].Table 2: Pathophysiological Mechanisms of Aβ1-42 in Rat Models
Mechanism | Key Findings | Consequence | Citation |
---|---|---|---|
Synaptic Impairment | 70% LTP reduction in dentate gyrus | Working memory deficits | [6] |
Tau Hyperphosphorylation | p-tau increase via GSK-3β/JNK activation | Neurofibrillary tangle formation | [5] |
Oxidative Stress | SOD ↓60%; lipid peroxidation ↑3-fold | Neuronal death in CA1 | [7] |
Autophagy Dysregulation | Uch-L1 inhibition → BACE1 accumulation | Aβ overproduction cycle | [5] |
Translational FidelityRats outperform murine models in recapitulating human AD hallmarks:
Advantages Over Transgenic Models
Limitations and Mitigations
Model Type | Key Advantages | Limitations | Representative Studies |
---|---|---|---|
Injection Models | Precise control over Aβ42 dose/site | Acute tissue injury at injection site | Fibril seeding [6] [9] |
Wild-Type Rats | Endogenous iAβ42 in vulnerable neurons | No age-dependent plaques | Basal Aβ mapping [3] |
Combined Pathology | Aβ + tau + oxidative stress induction | Variable synergy between inducers | Multi-target models [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7